7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]
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Overview
Description
7-Chloro-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1’-methylspiro[indoline-3,4’-piperidine] typically involves the following steps:
Starting Materials: The synthesis begins with parachloroaniline and paratoluensulfonyl chloride.
Protection of Amino Groups: The amino groups are protected by reacting with paratoluensulfonyl chloride under alkaline conditions.
Coupling Reaction: The protected compound is then coupled with ethyl 4-bromobutyrate under alkaline conditions.
Hydrolysis and Acidification: The coupled product is hydrolyzed in the presence of alkali and then acidified.
Acyl Chloride Formation: The acidified compound is converted to acyl chloride using thionyl chloride in dichloromethane.
Friedel-Crafts Acylation: The acyl chloride undergoes intramolecular cyclization via Friedel-Crafts acylation under the action of a Lewis acid.
Removal of Tosyl Groups: Finally, the tosyl groups are removed to yield the target product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1’-methylspiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
7-Chloro-1’-methylspiro[indoline-3,4’-piperidine] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-tumor properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in cancer treatment.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-Chloro-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine]: This compound is structurally similar but lacks the chlorine atom.
Spirooxindoles: These compounds share the spirocyclic structure but have different substituents and biological activities.
Uniqueness
7-Chloro-1’-methylspiro[indoline-3,4’-piperidine] is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This structural feature may enhance its potency as an anti-tumor agent compared to its analogs .
Properties
Molecular Formula |
C13H17ClN2 |
---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
7-chloro-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C13H17ClN2/c1-16-7-5-13(6-8-16)9-15-12-10(13)3-2-4-11(12)14/h2-4,15H,5-9H2,1H3 |
InChI Key |
MWYNQPBYXROQNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CNC3=C2C=CC=C3Cl |
Origin of Product |
United States |
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